molecular formula C14H9BrN4O2 B14233768 8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione CAS No. 409344-55-4

8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B14233768
CAS No.: 409344-55-4
M. Wt: 345.15 g/mol
InChI Key: MZKFWENNHZOFBS-UHFFFAOYSA-N
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Description

8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group attached to the purine ring, along with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the initial bromination of a phenyl group, followed by the introduction of a propynyl group through a coupling reaction. The final step involves the formation of the purine ring system under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group and the purine ring system play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a bromophenyl group and a purine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

409344-55-4

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.15 g/mol

IUPAC Name

8-(4-bromophenyl)-1-prop-2-ynyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C14H9BrN4O2/c1-2-7-19-13(20)10-12(18-14(19)21)17-11(16-10)8-3-5-9(15)6-4-8/h1,3-6H,7H2,(H,16,17)(H,18,21)

InChI Key

MZKFWENNHZOFBS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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